

Monodes(N-carboxymethyl)valine Daclatasvir molecular weight and formula

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Compound of Interest

Compound Name: *Monodes(N-carboxymethyl)valine*
Daclatasvir

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Technical Guide: Monodes(N-carboxymethyl)valine Daclatasvir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Monodes(N-carboxymethyl)valine Daclatasvir**, a principal degradation product and key impurity of the direct-acting antiviral agent, Daclatasvir. Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. [1][2][3][4][5] Understanding the physicochemical properties and analytical methodologies for this impurity is critical for drug stability, formulation development, and quality control.

Physicochemical Properties

Monodes(N-carboxymethyl)valine Daclatasvir, also referred to as Daclatasvir Impurity A, is formed through the degradation of the parent compound.[1][2][3][4][5] Its key quantitative data are summarized below.

| Property | Value |
|------------------|---|
| Molecular Weight | 581.71 g/mol [1][2][6] (also reported as 581.708 g/mol [7]) |
| Chemical Formula | C ₃₃ H ₃₉ N ₇ O ₃ [6][7][8] |
| CAS Number | 1007884-60-7[3][9] |

Experimental Protocols: Analytical Methodologies

The quantification and characterization of **Monodes(N-carboxymethyl)valine Daclatasvir**, along with other related substances, are primarily achieved through stability-indicating chromatographic methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Forced Degradation Studies

To develop and validate a stability-indicating analytical method, forced degradation studies are performed on Daclatasvir to generate its impurities, including **Monodes(N-carboxymethyl)valine Daclatasvir**. These studies expose the drug to various stress conditions:

- **Acid Hydrolysis:** The drug substance is treated with an acid solution (e.g., 0.1 N HCl) and refluxed at an elevated temperature (e.g., 60°C) for several hours.[2]
- **Base Hydrolysis:** The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under reflux at a specified temperature (e.g., 60°C).[2] Daclatasvir's carbamate moiety is known to be susceptible to basic hydrolysis.[1]
- **Oxidative Degradation:** The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂) and heated.[2]
- **Photolytic Degradation:** A solution of the drug or the solid powder is exposed to high-intensity UV light or direct sunlight for an extended period (e.g., 10 days).[1][2]
- **Thermal Degradation:** The solid drug substance is subjected to high temperatures to assess its thermal stability.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

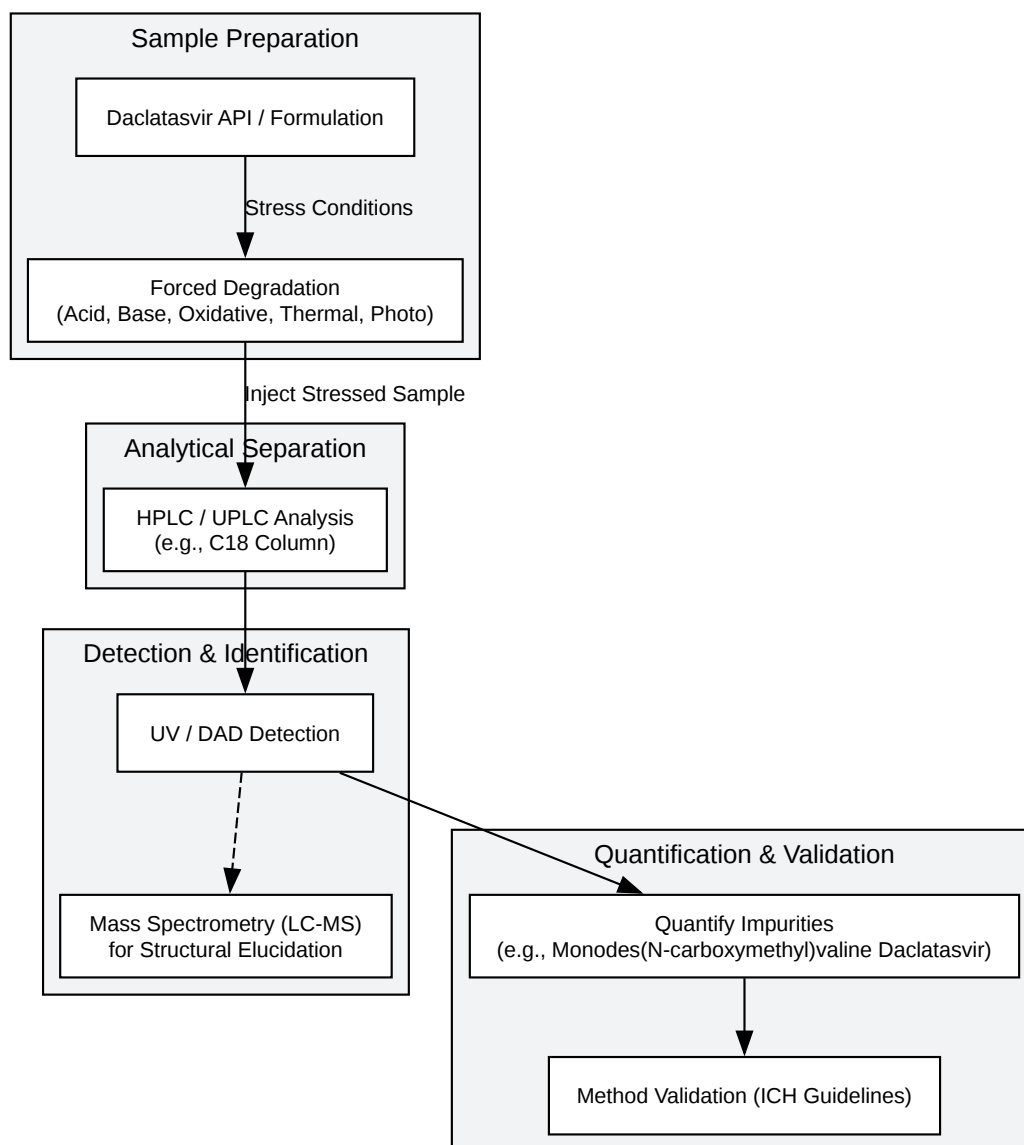
A common analytical technique for the separation and quantification of Daclatasvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Instrumentation: An HPLC system equipped with a UV or Diode-Array Detector (DAD) is typically used.[\[2\]](#)[\[6\]](#)
- Stationary Phase (Column): A C18 column (e.g., Hypersil C₁₈, 4.6 x 250 mm, 5 µm particle size) is frequently employed.[\[2\]](#)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% o-phosphoric acid) is used in an isocratic or gradient elution mode.[\[2\]](#) A common ratio is 50:50 (v/v).[\[2\]](#)
- Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[\[2\]](#)[\[7\]](#)
- Detection: The detection wavelength is often set to 315 nm.[\[2\]](#)
- Column Temperature: The analysis is usually performed at an elevated temperature, such as 40°C, to ensure reproducibility.[\[2\]](#)

Logical Workflow for Impurity Analysis

The following diagram illustrates a standard workflow for the identification and quantification of Daclatasvir impurities, including **Monodes(N-carboxymethyl)valine Daclatasvir**.

Workflow for Daclatasvir Impurity Analysis



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Caption: Logical workflow for the analysis of Daclatasvir impurities.

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